molecular formula C14H15F3N2O B7556598 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile

4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile

Katalognummer B7556598
Molekulargewicht: 284.28 g/mol
InChI-Schlüssel: ASXBZYSNXGYROJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile, also known as HTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Wirkmechanismus

The exact mechanism of action of 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile is still under investigation. However, it is believed to bind to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This binding may help to prevent the formation of new plaques and reduce the accumulation of existing ones.
Biochemical and physiological effects:
4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile has been shown to have a high affinity for beta-amyloid plaques in the brain, making it a promising tool for the diagnosis and treatment of Alzheimer's disease. It has also been shown to have low toxicity, making it a safe compound for use in laboratory experiments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile in laboratory experiments is its high affinity for beta-amyloid plaques, which allows for accurate imaging and diagnosis of Alzheimer's disease. However, one limitation is that 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile may not be effective in detecting early stages of the disease, as beta-amyloid plaques may not have formed yet.

Zukünftige Richtungen

There are several future directions for the use of 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is in the development of improved imaging techniques for the detection of beta-amyloid plaques in the brain. Additionally, further studies are needed to better understand the mechanism of action of 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile is a promising compound in scientific research due to its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of neurological disorders. Its high affinity for beta-amyloid plaques in the brain makes it a valuable tool for the diagnosis and treatment of Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and its potential applications in other areas of medicine.

Synthesemethoden

The synthesis of 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile involves a series of chemical reactions that start with the reaction of 4-(trifluoromethyl)benzonitrile with sodium hydride in the presence of dimethylformamide. The resulting intermediate is then reacted with 3-(hydroxymethyl)piperidine in the presence of potassium carbonate and acetonitrile. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential as a diagnostic tool for imaging amyloid plaques in the brain.

Eigenschaften

IUPAC Name

4-[3-(hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c15-14(16,17)13-6-12(4-3-11(13)7-18)19-5-1-2-10(8-19)9-20/h3-4,6,10,20H,1-2,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBZYSNXGYROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.